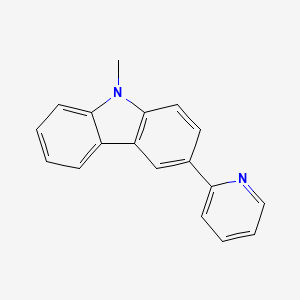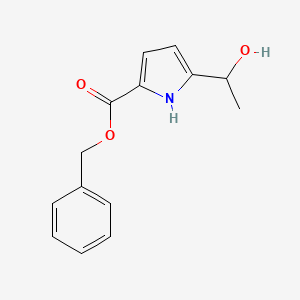
(3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C9H6Cl5NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenyl and trichloroethanimidate groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate typically involves the reaction of 3,4-dichlorobenzyl alcohol with trichloroacetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. The use of advanced technologies and equipment ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethanimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations .
Biology
In biological research, this compound is studied for its potential biological activities. It is used in experiments to understand its interactions with biological molecules and its effects on cellular processes .
Medicine
While not widely used in medicine, this compound is investigated for its potential therapeutic applications. Research is ongoing to explore its efficacy and safety in medical treatments .
Industry
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacturing of various industrial products .
Wirkmechanismus
The mechanism of action of (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate
- This compound
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific chemical structure and reactivity. Its unique combination of dichlorophenyl and trichloroethanimidate groups imparts distinct properties that make it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
748780-77-0 |
|---|---|
Molekularformel |
C9H6Cl5NO |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl)methyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C9H6Cl5NO/c10-6-2-1-5(3-7(6)11)4-16-8(15)9(12,13)14/h1-3,15H,4H2 |
InChI-Schlüssel |
GFUSFXLRMDKZPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1COC(=N)C(Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


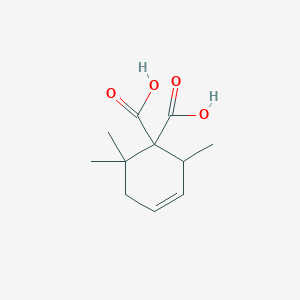
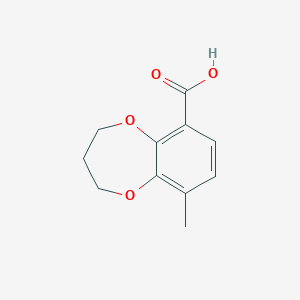
![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)

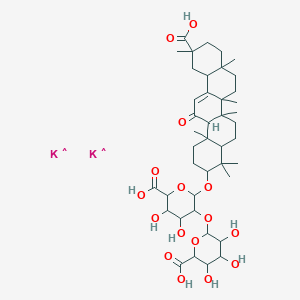
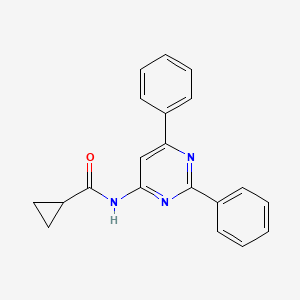
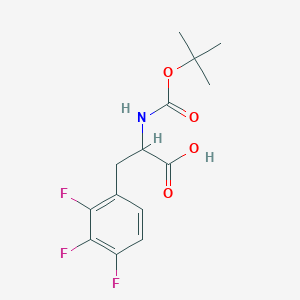
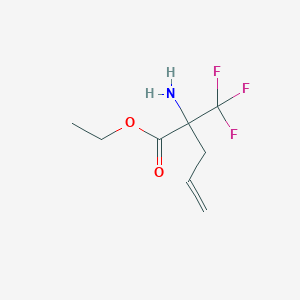
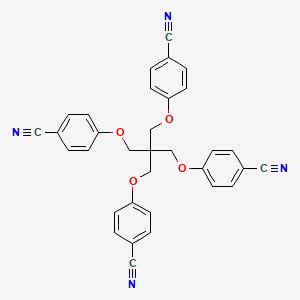
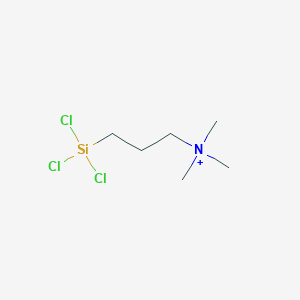
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
